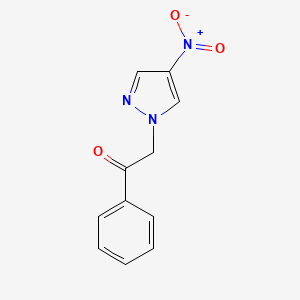

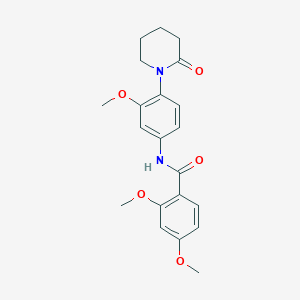

4-ethyl-N-(((1R,3S,5r,7r)-2-methoxyadamantan-2-yl)methyl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-ethyl-N-(((1R,3S,5r,7r)-2-methoxyadamantan-2-yl)methyl)benzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as AM-1241 and is a synthetic cannabinoid receptor agonist. The compound has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied.

Scientific Research Applications

Synthesis and Neuroleptic Activity

Research into benzamides, including compounds related to 4-ethyl-N-(((1R,3S,5r,7r)-2-methoxyadamantan-2-yl)methyl)benzamide, has shown that these chemicals can be synthesized to act as potential neuroleptics. For example, studies have discovered that certain benzamides exhibit significant inhibitory effects on apomorphine-induced stereotyped behavior in rats, indicating a correlation between structure and neuroleptic activity. Such compounds may offer potent treatment options for psychosis with fewer side effects (Iwanami et al., 1981).

Biological Activity and Receptor Binding

Benzamide derivatives have been extensively studied for their biological activities, including acting as selective serotonin 1A receptor imaging probes in Alzheimer's disease, which helps in understanding the receptor densities and their correlation with disease progression (Kepe et al., 2006). Moreover, substituted benzamides like eticlopride have been used in vivo to study dopamine D-2 receptors, demonstrating high specificity and affinity for these sites in the brain (Köhler et al., 1986).

Transformation and Excretion

The transformation and excretion patterns of benzamide drugs have been investigated to understand their metabolism in biological systems. For instance, studies on metoclopramide, a related compound, have identified several transformation products in rabbit urine, shedding light on the drug's metabolic pathways and the potential for similar compounds to undergo biotransformation (Arita et al., 1970).

Solubility and Phase Diagrams

Understanding the solubility and phase behavior of benzamides in various solvents is crucial for their formulation and therapeutic application. Research has explored the solubility of benzamide and its derivatives across different solvents and temperatures, contributing to the optimization of drug delivery systems (Ouyang et al., 2019).

properties

IUPAC Name |

4-ethyl-N-[(2-methoxy-2-adamantyl)methyl]benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H29NO2/c1-3-14-4-6-17(7-5-14)20(23)22-13-21(24-2)18-9-15-8-16(11-18)12-19(21)10-15/h4-7,15-16,18-19H,3,8-13H2,1-2H3,(H,22,23) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPVZBUPGLKKOPK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)C(=O)NCC2(C3CC4CC(C3)CC2C4)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H29NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl 4-({3-[2-(3,4-dimethylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]propanoyl}amino)piperidine-1-carboxylate](/img/structure/B2364343.png)

![7-chloro-4-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B2364345.png)

![benzyl N-({4-[(4-chlorophenyl)carbamoyl]phenyl}methyl)carbamate](/img/structure/B2364348.png)

amine hydrochloride](/img/structure/B2364351.png)

![N-[4-(dimethylamino)phenyl][1-(1,1-dioxothiolan-3-yl)-5-cyclopropylpyrazol-3-y l]carboxamide](/img/structure/B2364354.png)

![3-fluoro-N-[2-(3-oxo-3,4-dihydroquinoxalin-2-yl)phenyl]benzene-1-sulfonamide](/img/structure/B2364357.png)

![3-[5-(allylsulfanyl)-1,3,4-oxadiazol-2-yl]-1-(2,4-dichlorobenzyl)-2(1H)-pyridinone](/img/structure/B2364358.png)

![tert-butyl N-[(4-carbamoyloxan-4-yl)methyl]carbamate](/img/structure/B2364362.png)